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molecular formula C12H9BrClN5O B8418651 8-Bromo-9-[(4-chlorophenyl)methyl]guanine

8-Bromo-9-[(4-chlorophenyl)methyl]guanine

Cat. No. B8418651
M. Wt: 354.59 g/mol
InChI Key: BZKAMORAXJKSCO-UHFFFAOYSA-N
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Patent
US04748177

Procedure details

N-Bromosuccinimide (1.3 g, 7.3 mmol) is added to a suspension of 9-(4-chlorophenyl)methylguanine (1.5 g; 5.4 mmol), Example 3, in glacial acetic acid (100 ml) and the mixture is stirred for 20 hours at room temperature. The solution is poured into water (400 ml) and the resulting precipitate is filtered, washed with water and methanol and dried. Yield: 1.0 g; mp>300° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][N:17]2[CH:25]=[N:24][C:23]3[C:22](=[O:26])[NH:21][C:20]([NH2:27])=[N:19][C:18]2=3)=[CH:12][CH:11]=1.O>C(O)(=O)C>[Br:1][C:25]1[N:17]([CH2:16][C:13]2[CH:14]=[CH:15][C:10]([Cl:9])=[CH:11][CH:12]=2)[C:18]2[N:19]=[C:20]([NH2:27])[NH:21][C:22](=[O:26])[C:23]=2[N:24]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CN1C=2N=C(NC(C2N=C1)=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered
WASH
Type
WASH
Details
washed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC=1N(C=2N=C(NC(C2N1)=O)N)CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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